Sembragiline
Overview
Description
Sembragiline is a novel, selective inhibitor of monoamine oxidase type B (MAO-B). It has been developed primarily for the treatment of Alzheimer’s disease and other neurodegenerative disorders. Monoamine oxidase B is an enzyme that breaks down neurotransmitters such as dopamine, and its inhibition is believed to reduce oxidative stress in the brain, potentially slowing the progression of neurodegenerative diseases .
Mechanism of Action
Sembragiline, also known as this compound [INN], is a potent, selective, long-acting, and reversible Monoamine Oxidase Type B (MAO-B) inhibitor .
Target of Action
The primary target of this compound is the enzyme Monoamine Oxidase B (MAO-B) . MAO-B is involved in the oxidative deamination of different amines and neurotransmitters . It has been implicated in the pathogenesis of Alzheimer’s disease (AD) and other neurodegenerative disorders .
Mode of Action
This compound inhibits the enzymatic activity of human MAO-B . This selectivity should translate into a favorable clinical safety profile .
Biochemical Pathways
MAO-B is responsible for the regulation of neurotransmitters by their degradation . The enzymatic reaction involves the formation of the corresponding aldehyde from the neurotransmitter to form the oxidized FAD and releasing hydrogen peroxide resulting from the reduction of molecular oxygen . Inhibition of MAO-B by this compound reduces the production of hydrogen peroxide and reactive oxygen species (ROS), thereby reducing ROS-induced oxidative stress .
Result of Action
This compound’s action results in the reduction of ROS-mediated neuronal injury and astrogliosis in MAO-B transgenic animals . It protects against neuronal loss and reduces both ROS formation and reactive astrogliosis .
Biochemical Analysis
Biochemical Properties
Sembragiline interacts with the MAO-B enzyme, showing potent and long-lasting MAO-B-selective inhibition . It does not inhibit MAO-A at doses where full inhibition of MAO-B is observed . This selectivity of this compound for MAO-B over MAO-A is significant as it translates into a favorable clinical safety profile .
Cellular Effects
This compound has been shown to have a protective effect against neuronal loss and reduces both ROS formation and reactive astrogliosis in MAO-B transgenic animals . These effects of this compound on various types of cells and cellular processes indicate its potential in influencing cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of the MAO-B enzyme . This inhibition leads to a reduction in the production of hydrogen peroxide and reactive oxygen species (ROS), thereby potentially contributing to a delay in the progression of Alzheimer’s disease .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Detailed studies on threshold effects, as well as any toxic or adverse effects at high doses, are yet to be conducted.
Metabolic Pathways
This compound is involved in the metabolic pathway related to the inactivation of the neurotransmitter dopamine
Preparation Methods
The synthesis of sembragiline involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The synthetic route typically includes:
Step 1: Formation of the core pyrrolidine structure.
Step 2: Introduction of the fluorobenzyloxy group.
Industrial production methods for this compound would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity while maintaining cost-effectiveness.
Chemical Reactions Analysis
Sembragiline undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of reactive intermediates.
Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: Various substitution reactions can be performed on this compound to modify its functional groups, potentially altering its pharmacological properties
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Sembragiline has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the inhibition of monoamine oxidase B and its effects on oxidative stress.
Biology: Investigated for its role in reducing reactive oxygen species and protecting neuronal cells from oxidative damage.
Medicine: Developed as a potential treatment for Alzheimer’s disease, with studies showing its ability to reduce neuronal loss and reactive astrogliosis in animal models
Industry: Potential applications in the development of new therapeutic agents targeting neurodegenerative diseases
Comparison with Similar Compounds
Sembragiline is unique in its high selectivity for monoamine oxidase B over monoamine oxidase A, which minimizes the risk of side effects such as serotonin syndrome and hypertensive crises. Similar compounds include:
Selegiline: Another selective monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: A selective monoamine oxidase B inhibitor with neuroprotective properties.
Safinamide: A reversible inhibitor of monoamine oxidase B with additional inhibitory effects on glutamate release
Compared to these compounds, this compound offers a favorable safety profile and potent, long-lasting inhibition of monoamine oxidase B, making it a promising candidate for the treatment of Alzheimer’s disease and other neurodegenerative disorders .
Properties
IUPAC Name |
N-[(3S)-1-[4-[(3-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidin-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-13(23)21-16-10-19(24)22(11-16)17-5-7-18(8-6-17)25-12-14-3-2-4-15(20)9-14/h2-9,16H,10-12H2,1H3,(H,21,23)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAVCCUQTALHOB-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CC(=O)N(C1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676479-06-4 | |
Record name | Sembragiline [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676479064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SEMBRAGILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3W9672PNJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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